N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride
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Overview
Description
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a complex structure that includes a fluorinated phenyl group, an indazole moiety, and an acetamide linkage, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom into a phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Aminomethylation: The next step is the introduction of the aminomethyl group. This can be done via reductive amination, where the fluorophenyl intermediate reacts with formaldehyde and ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Indazole Formation: The indazole moiety can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate ketones or aldehydes under acidic or basic conditions.
Acetamide Linkage Formation: The final step involves coupling the aminomethyl-fluorophenyl intermediate with the indazole derivative using acylation reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the nitro or carbonyl groups in the compound can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As a ligand in catalytic reactions.
Biology
Biological Probes: Used to study biological pathways and interactions.
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to its structural features.
Medicine
Pharmaceutical Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Drug Design: As a lead compound for the development of new drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(Aminomethyl)phenyl]methyl]-2-(1-methylindazol-5-yl)acetamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
N-[[4-(Aminomethyl)-2-chlorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Indazole Moiety: The indazole ring system is known for its bioactivity, contributing to the compound’s potential therapeutic effects.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O.ClH/c1-23-17-5-3-12(6-15(17)11-22-23)8-18(24)21-10-14-4-2-13(9-20)7-16(14)19;/h2-7,11H,8-10,20H2,1H3,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLUGJOXJLYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(=O)NCC3=C(C=C(C=C3)CN)F)C=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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